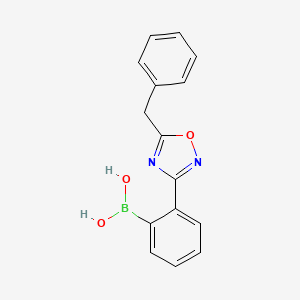
2-(5-Benzyl-1,2,4-oxadiazol-3-YL)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid is a chemical compound with the molecular formula C15H13BN2O3 and a molecular weight of 280.09 g/mol This compound features a boronic acid group attached to a phenyl ring, which is further connected to a 1,2,4-oxadiazole ring substituted with a benzyl group
Aplicaciones Científicas De Investigación
2-(5-Benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid has several scientific research applications, including:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of an amidoxime with an organic nitrile in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) . The resulting oxadiazole intermediate is then subjected to a Suzuki-Miyaura coupling reaction with a boronic acid derivative to yield the final product .
Industrial Production Methods
While specific industrial production methods for 2-(5-Benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield the corresponding amine derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., Br2, Cl2) or nitrating agents (e.g., HNO3/H2SO4).
Major Products Formed
Oxidation: Boronic ester or boronic anhydride.
Reduction: Amine derivative.
Substitution: Halogenated or nitrated phenyl derivatives.
Mecanismo De Acción
The mechanism of action of 2-(5-Benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit the activity of succinate dehydrogenase (SDH), an enzyme involved in the mitochondrial electron transport chain . This inhibition can lead to the disruption of cellular energy production and induce cell death in certain types of cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds containing the 1,2,4-oxadiazole ring, such as 1,2,4-oxadiazole-5-carboxamides, which have been studied for their antitumor and antimicrobial activities.
Phenylboronic Acids: Compounds with a phenylboronic acid group, such as phenylboronic acid itself, which is widely used in organic synthesis and as a sensor for saccharides.
Uniqueness
2-(5-Benzyl-1,2,4-oxadiazol-3-yl)phenylboronic acid is unique due to the combination of the boronic acid group and the 1,2,4-oxadiazole ring, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
[2-(5-benzyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BN2O3/c19-16(20)13-9-5-4-8-12(13)15-17-14(21-18-15)10-11-6-2-1-3-7-11/h1-9,19-20H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKQHTAQTGRFNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C2=NOC(=N2)CC3=CC=CC=C3)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
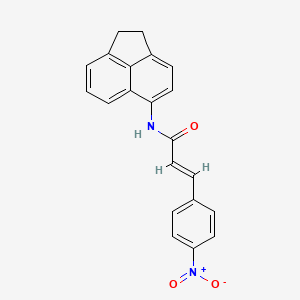
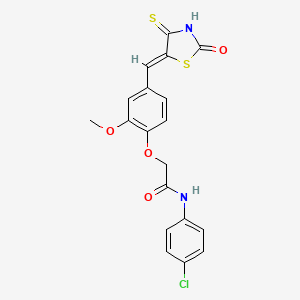
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazine](/img/structure/B2857603.png)
![1-(4-chlorobenzyl)-4-(4-cyclopentylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2857604.png)
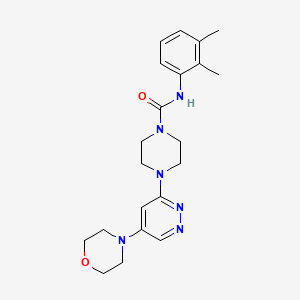
![N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]pyrazine-2-carboxamide](/img/structure/B2857607.png)

![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B2857613.png)
![(1S,3R)-3-Amino-1-hydroxyspiro[3.3]heptane-3-carboxylic acid;hydrochloride](/img/structure/B2857615.png)
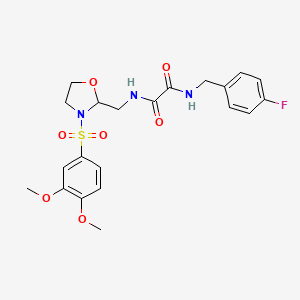

![N'-[(1E)-(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B2857618.png)
![2,2,2-trifluoroethyl N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B2857619.png)
![7-Chloro-4-[(4-methylbenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2857624.png)
